

Application Note: Determination of DC50 and Dmax for PROTACs

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Compound of Interest

Compound Name: *Lenalidomide-C4-NH2*
hydrochloride

Cat. No.: *B15619670*

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Audience: Researchers, scientists, and drug development professionals involved in the characterization and development of Proteolysis Targeting Chimeras (PROTACs).

Introduction

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a specific target protein. They achieve this by simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

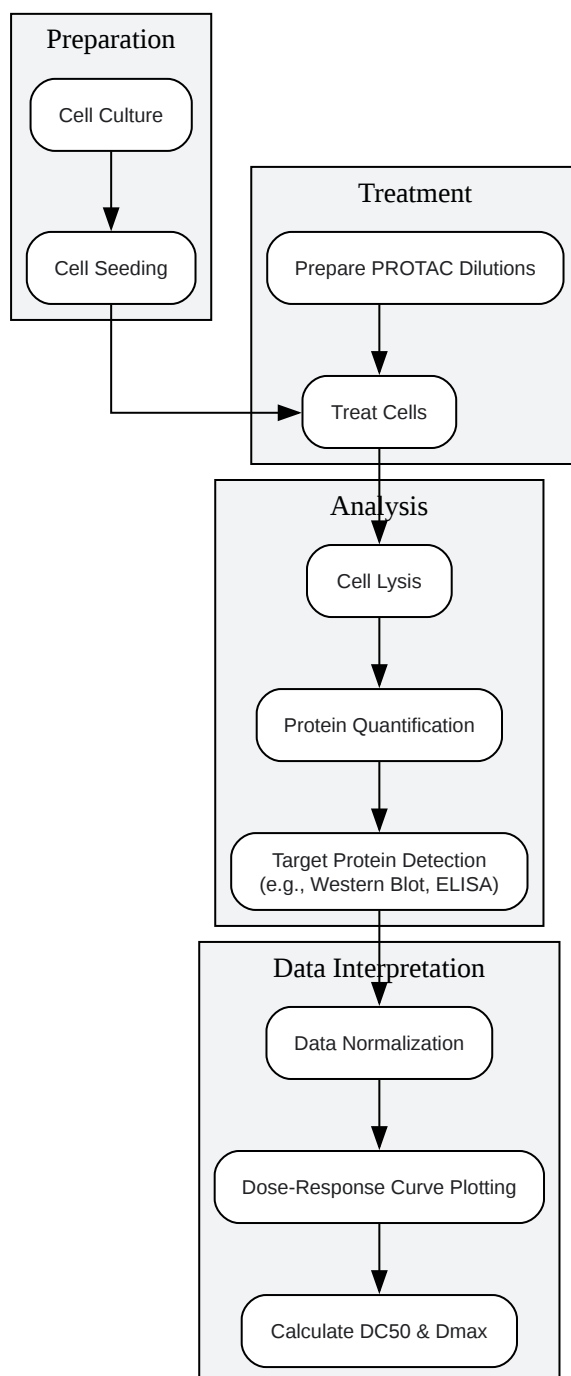
Two critical parameters for characterizing the efficacy of a PROTAC are the DC50 (half-maximal degradation concentration) and the Dmax (maximum degradation).

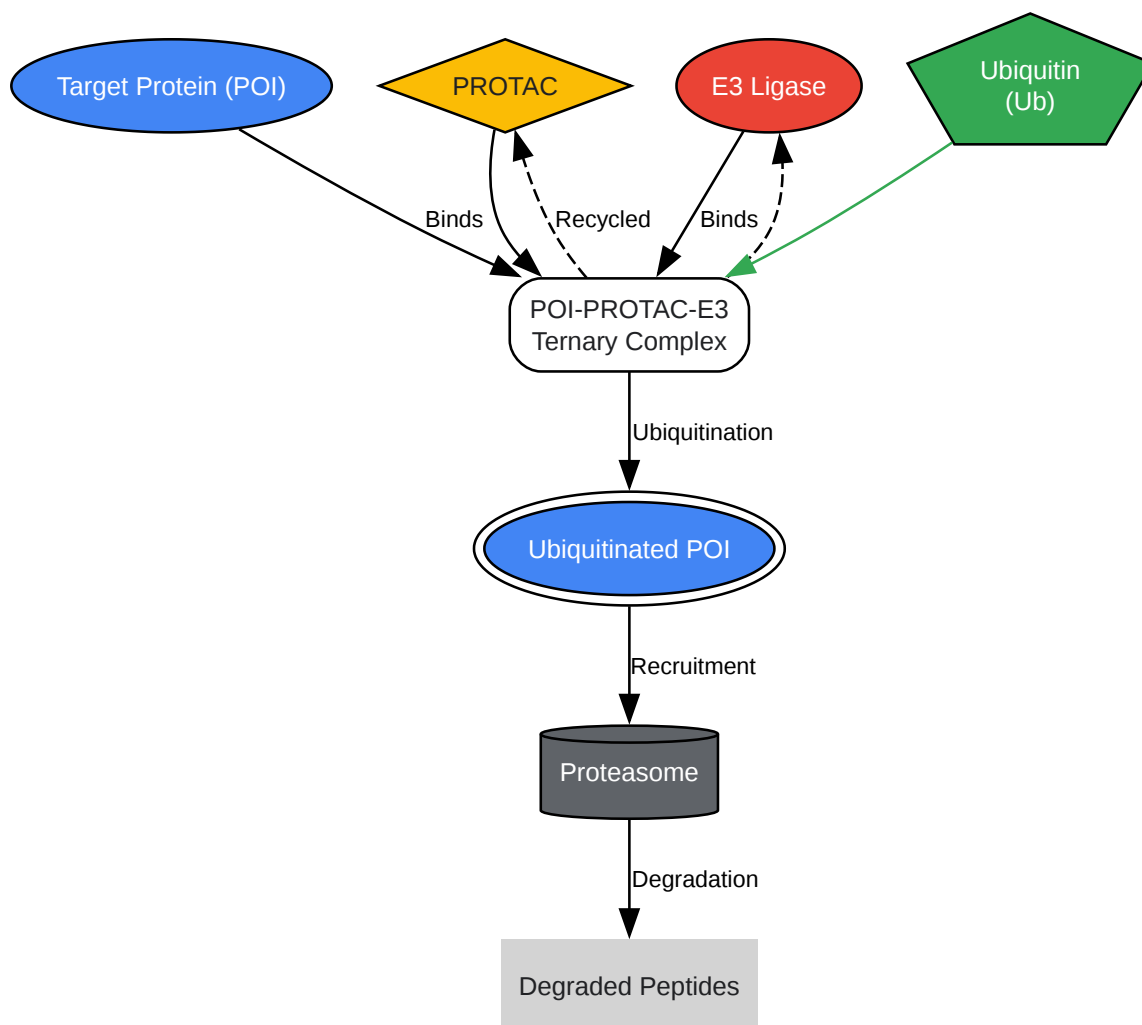
- **DC50:** The concentration of a PROTAC required to induce 50% degradation of the target protein. It is a measure of the PROTAC's potency.
- **Dmax:** The maximum percentage of target protein degradation achievable with a given PROTAC. It reflects the efficacy of the PROTAC.

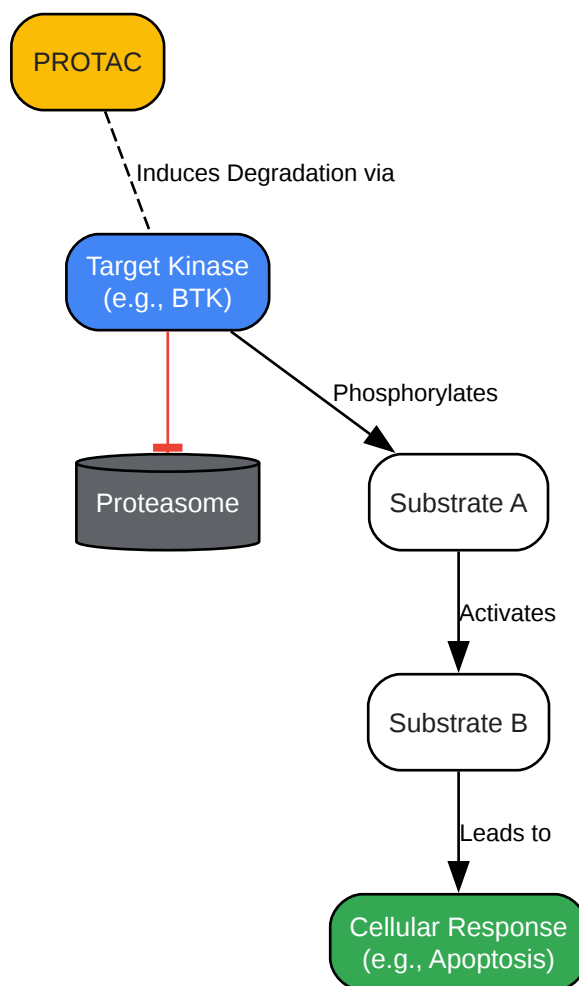
This application note provides a detailed protocol for determining the DC50 and Dmax of a PROTAC in a cell-based assay.

General Experimental Workflow

The overall workflow for determining DC50 and Dmax involves treating cells with a range of PROTAC concentrations, followed by quantification of the target protein levels.







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